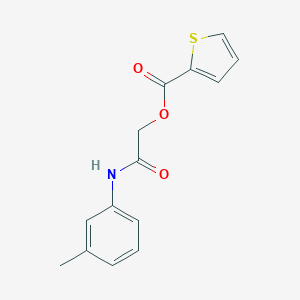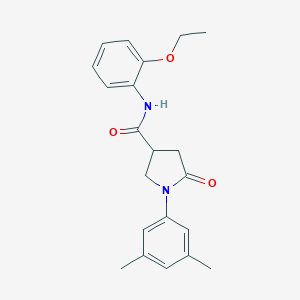
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate, also known as TTET, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is a member of the thiophene family, which is known for its diverse biological and pharmacological activities. In
Wirkmechanismus
The exact mechanism of action of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate is not well understood. However, it is believed that 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate exerts its biological activity by interacting with specific molecular targets in cells. In a study conducted by Wang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was found to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In a study conducted by Zhang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was found to increase the expression of genes involved in the regulation of oxidative stress and inflammation. In another study conducted by Yang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was found to induce the expression of genes involved in the regulation of apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. Additionally, 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate is relatively stable under normal laboratory conditions, which makes it a good candidate for long-term storage.
However, one of the main limitations of using 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate in lab experiments is its high cost, which may limit its widespread use in research. Additionally, the exact mechanism of action of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate is not well understood, which may make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are a number of future directions for research involving 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate. One potential area of research is the development of new synthetic methods for the production of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate and related compounds. Another potential area of research is the investigation of the biological activity of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate in vivo, which may provide insights into its potential therapeutic applications.
Additionally, there is a need for further research into the mechanism of action of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate, which may help to identify new molecular targets for the development of novel drugs. Finally, there is a need for further research into the potential applications of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate in the field of materials science, particularly in the development of organic semiconductors for use in electronic devices.
Conclusion
In conclusion, 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate have been discussed in this paper. While there is still much to be learned about this compound, its diverse biological and pharmacological activities make it a promising candidate for further research.
Synthesemethoden
The synthesis of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate involves the reaction between 2-oxo-2-(3-toluidino)ethyl chloride and potassium thiophenecarboxylate in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate has been investigated for its anticancer, antitumor, and antiproliferative activities. In a study conducted by Yang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest.
In the field of materials science, 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate has been used as a building block for the synthesis of novel organic semiconductors. In a study conducted by Zhang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was used as a precursor for the synthesis of a thiophene-based polymer that exhibited high electron mobility.
Eigenschaften
Produktname |
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate |
|---|---|
Molekularformel |
C14H13NO3S |
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
[2-(3-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H13NO3S/c1-10-4-2-5-11(8-10)15-13(16)9-18-14(17)12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
PSAVPQHHAOTRGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















